![molecular formula C19H18N4O2S B306451 1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306451.png)
1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly known as "DMAPT" and is a potent inhibitor of the transcription factor NF-κB.
Wirkmechanismus
DMAPT inhibits the transcription factor NF-κB by targeting the upstream kinase IKKβ, which is responsible for the phosphorylation and activation of the NF-κB complex. DMAPT binds to the cysteine residue of IKKβ, leading to its inactivation and subsequent inhibition of NF-κB activation. NF-κB inhibition by DMAPT results in the downregulation of various pro-inflammatory cytokines and chemokines and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the downregulation of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. DMAPT has also been shown to have neuroprotective effects and to ameliorate the symptoms of neurodegenerative diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMAPT is its potent inhibitory effect on NF-κB activation, which makes it a promising candidate for the development of novel cancer therapies. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. However, DMAPT has some limitations for lab experiments, including its poor solubility in aqueous solutions and its instability in physiological conditions.
Zukünftige Richtungen
DMAPT has shown promising results in preclinical studies, and further research is needed to evaluate its potential clinical applications. Some of the future directions for DMAPT research include the development of novel formulations to improve its solubility and stability, the evaluation of its efficacy in combination with other anticancer agents, and the investigation of its potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Moreover, further research is needed to elucidate the mechanism of action of DMAPT and to identify its molecular targets.
Synthesemethoden
The synthesis of DMAPT involves the condensation of 2-acetyl-5-methylpyrrole with 4-pyridinecarboxaldehyde, followed by the reaction of the resulting product with thiosemicarbazide. The final product is obtained after the reaction of the intermediate compound with allyl bromide. The synthesis of DMAPT is relatively simple and can be achieved with high yields.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. DMAPT has been shown to inhibit the transcription factor NF-κB, which plays a crucial role in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. NF-κB is frequently overexpressed in cancer cells and contributes to the development and progression of various types of cancer. DMAPT has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, DMAPT has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Eigenschaften
Produktname |
1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
---|---|
Molekularformel |
C19H18N4O2S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-4-9-22-18(25)16(17(24)21-19(22)26)11-14-10-12(2)23(13(14)3)15-5-7-20-8-6-15/h4-8,10-11H,1,9H2,2-3H3,(H,21,24,26)/b16-11- |
InChI-Schlüssel |
XQPCBRHKOCZGNW-WJDWOHSUSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C |
SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.